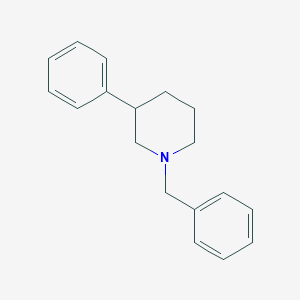
1-Benzyl-3-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-phenylpiperidine (BZP) is a psychoactive compound that belongs to the piperidine class of chemicals. It is a synthetic stimulant that has been used in various research studies due to its unique properties. BZP has been found to have potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and depression.
科学的研究の応用
1-Benzyl-3-phenylpiperidine has been used in various research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and depression. This compound has been shown to increase dopamine levels in the brain, which is a neurotransmitter that is involved in the regulation of movement, mood, and motivation.
作用機序
1-Benzyl-3-phenylpiperidine acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. It also acts as a serotonin releaser, which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. This compound also acts as a norepinephrine releaser, which increases the levels of norepinephrine in the brain. Norepinephrine is a neurotransmitter that is involved in the regulation of attention, arousal, and mood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. This compound also causes the release of glucose from the liver, which can lead to hyperglycemia. This compound has been found to have neurotoxic effects on dopaminergic and serotonergic neurons in animal studies.
実験室実験の利点と制限
1-Benzyl-3-phenylpiperidine has several advantages and limitations for lab experiments. One advantage is that it is a potent dopamine reuptake inhibitor, which makes it useful for studying the dopamine system. Another advantage is that it has a short half-life, which allows for rapid onset and offset of effects. One limitation is that it has neurotoxic effects on dopaminergic and serotonergic neurons, which can limit its use in animal studies. Another limitation is that it has been shown to have addictive properties in some individuals, which can limit its use in human studies.
将来の方向性
There are several future directions for research on 1-Benzyl-3-phenylpiperidine. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and depression. Another direction is to study its mechanism of action in more detail, particularly its effects on the dopamine, serotonin, and norepinephrine systems. Further research is needed to determine the long-term effects of this compound on the brain and body. Additionally, more research is needed to develop safer and more effective analogs of this compound for potential therapeutic use.
合成法
1-Benzyl-3-phenylpiperidine can be synthesized by the condensation of benzyl cyanide and phenylmagnesium bromide in the presence of a catalyst. The resulting compound is then reduced using lithium aluminum hydride to produce this compound. The purity of the compound can be increased by recrystallization and chromatography.
特性
IUPAC Name |
1-benzyl-3-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADAVRWWKURQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)









![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
